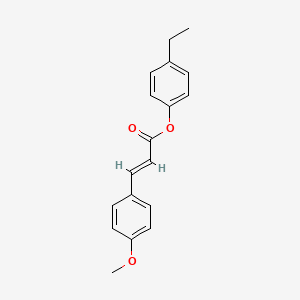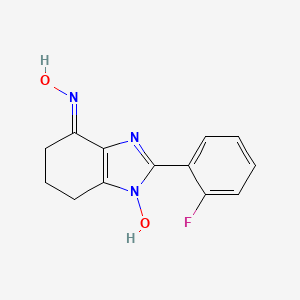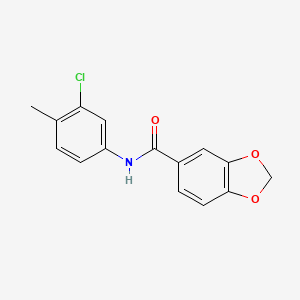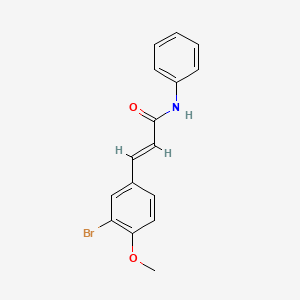![molecular formula C16H21BrN2 B5550476 2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5550476.png)
2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule "2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane" belongs to a class of complex organic compounds featuring a diazatricyclo decane core structure. This class of compounds is of interest for its unique structural characteristics and potential for various applications, including material science and pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds often involves cycloaddition reactions, where a precursor molecule reacts with another compound, such as p-bromophenyl isocyanate, leading to the formation of a complex structure with the loss of nitrogen. Single-crystal X-ray examinations are commonly used to confirm the molecular structure of the synthesized compounds (Newton, Kapecki, Baldwin, & Paul, 1967).
Molecular Structure Analysis
The molecular structure of related diazatricyclo decane derivatives is often determined using X-ray crystallography, revealing significant details such as the presence of nearly perfect chair conformations of the adamantane cage system. These findings are crucial for understanding the 3D arrangement of atoms in the molecule and its implications on reactivity and properties (Fernández et al., 1991).
Chemical Reactions and Properties
Chemical reactions involving diazatricyclo decane derivatives can include interactions with diazonium salts, leading to the formation of novel compounds. These reactions are characterized and confirmed using techniques like HR-MS and NMR spectroscopy, and even X-ray crystallography for structure confirmation (Rivera & González-Salas, 2010).
Physical Properties Analysis
The physical properties of compounds within this chemical family can vary significantly, depending on their specific structures. Details such as crystal systems, space groups, and cell dimensions obtained from X-ray diffraction studies provide insights into the physical characteristics of these compounds (Da, 2002).
Chemical Properties Analysis
Investigations into the chemical properties of diazatricyclo decane derivatives reveal their reactivity towards various chemical reagents. Studies on related compounds, such as tetracyclo[3.3.1.13,7.01..3]decane derivatives, show their susceptibility to reactions such as homopolymerization and copolymerization with oxygen, indicating the highly reactive nature of these compounds under certain conditions (Pincock, Schmidt, Scott, & Torupka, 1972).
Wissenschaftliche Forschungsanwendungen
1. Liquid Crystalline Dendrimeric Polymer Synthesis
In the field of polymer science, a study by Percec and Kawasumi (1992) explored the synthesis and characterization of a thermotropic nematic liquid crystalline dendrimeric polymer, which involves compounds structurally related to 2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane. This research contributes to the understanding of liquid crystalline materials and their potential applications in advanced materials and display technologies (Percec & Kawasumi, 1992).
2. Development of Conformationally Restricted Bis-Pyrrolidines
Fort et al. (2014) conducted research on the synthesis of 3,9-diazatricyclo[5.3.0.0(1,5)]decanes as conformationally restricted bis-pyrrolidines, starting with N-Boc-protected 4-(allylaminomethyl)-2(5H)furanones. This research provides insights into the development of novel organic compounds with potential applications in medicinal chemistry and drug design (Fort, Woltering, Alker & Bach, 2014).
3. Synthesis of Novel Triazenes
Rivera and González-Salas (2010) investigated the reaction of the cyclic aminal 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane (TATU) with diazonium salts, resulting in a series of bis-triazenes. This study contributes to the synthesis of novel organic compounds, highlighting the versatility and reactivity of the diazatricyclo[3.3.1.13,7]decane structure in organic synthesis (Rivera & González-Salas, 2010).
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2/c1-15-7-16(2)10-18(8-15)14(19(9-15)11-16)12-3-5-13(17)6-4-12/h3-6,14H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKRZLMYMVOYMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CN(C1)C(N(C2)C3)C4=CC=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5550401.png)



![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5550450.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5550455.png)
![1-(4-ethyl-5-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5550473.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5550483.png)
![2-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5550486.png)
![5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5550488.png)
![1-[(2,3-dimethoxyphenyl)acetyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5550495.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide](/img/structure/B5550499.png)
![N-[2-(6-methylpyridin-2-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5550506.png)
